4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine
Overview
Description
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine is an organic compound that belongs to the class of thiazolopyridines. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiazolopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluoroacetophenone
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxyl chloride
Uniqueness
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine is unique due to its specific thiazolopyridine structure and the presence of both chlorine and fluorine atoms. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-chloro-2-(2-chloro-6-fluorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2FN2S/c13-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(14)10(8)18-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZAMDPXZHSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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